molecular formula C8H6F2N2O B11788343 4,6-Difluoro-2-(hydroxymethyl)benzimidazole

4,6-Difluoro-2-(hydroxymethyl)benzimidazole

Cat. No.: B11788343
M. Wt: 184.14 g/mol
InChI Key: QGHBHXMWVTYWOB-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-(hydroxymethyl)benzimidazole is an organic compound with the molecular formula C8H6F2N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 4 and 6 positions, along with a hydroxymethyl group at the 2 position, imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-(hydroxymethyl)benzimidazole typically involves the reaction of 4,6-difluoro-1,2-phenylenediamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-(hydroxymethyl)benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Difluoro-2-(hydroxymethyl)benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoro-2-(hydroxymethyl)benzimidazole is unique due to the specific positioning of the fluorine atoms and the hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

(4,6-difluoro-1H-benzimidazol-2-yl)methanol

InChI

InChI=1S/C8H6F2N2O/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8/h1-2,13H,3H2,(H,11,12)

InChI Key

QGHBHXMWVTYWOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)CO)F)F

Origin of Product

United States

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